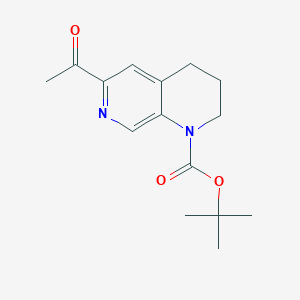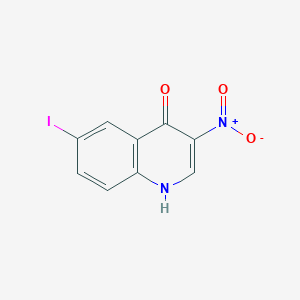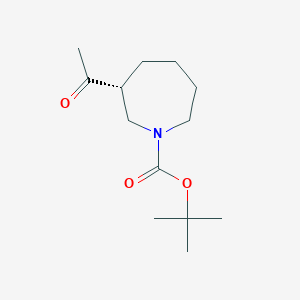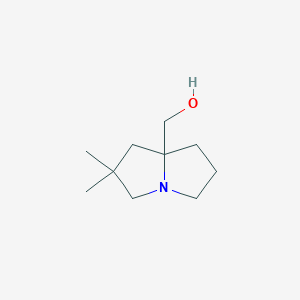![molecular formula C10H19N B12957008 N-ethylspiro[3.4]octan-2-amine](/img/structure/B12957008.png)
N-ethylspiro[3.4]octan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethylspiro[34]octan-2-amine is a spirocyclic amine compound characterized by a unique structure where a nitrogen atom is part of a spiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylspiro[3.4]octan-2-amine can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a nitrogen-containing group. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as distillation and crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-ethylspiro[3.4]octan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-ethylspiro[3.4]octan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of N-ethylspiro[3.4]octan-2-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-azaspiro[3.4]octane: Similar in structure but lacks the ethyl group on the nitrogen atom.
2-ethynylspiro[3.4]octan-2-amine: Contains an ethynyl group instead of an ethyl group.
Uniqueness
N-ethylspiro[3.4]octan-2-amine is unique due to its specific spirocyclic structure and the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H19N |
|---|---|
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
N-ethylspiro[3.4]octan-2-amine |
InChI |
InChI=1S/C10H19N/c1-2-11-9-7-10(8-9)5-3-4-6-10/h9,11H,2-8H2,1H3 |
Clave InChI |
ATHWTZCYHRHKRA-UHFFFAOYSA-N |
SMILES canónico |
CCNC1CC2(C1)CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Fluorodibenzo[b,d]furan-1-ol](/img/structure/B12956931.png)






![(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-broMo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate](/img/structure/B12956970.png)


![Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-](/img/structure/B12956993.png)

![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B12957003.png)
